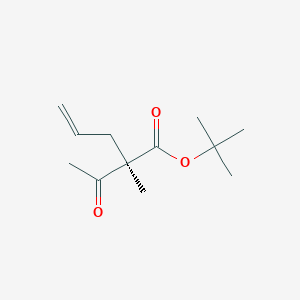
tert-Butyl (2R)-2-acetyl-2-methylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R)-2-acetyl-2-methylpent-4-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an acetyl group, and a pent-4-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2R)-2-acetyl-2-methylpent-4-enoate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. Another method includes the use of flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. These methods ensure high yields and consistent product quality. The use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents has been reported to provide good yields of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2R)-2-acetyl-2-methylpent-4-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the tert-butyl group influences the reactivity of the compound, making it resistant to certain types of reactions while enhancing its stability in others .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as lithium aluminum hydride. The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols .
Scientific Research Applications
tert-Butyl (2R)-2-acetyl-2-methylpent-4-enoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development. In industry, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl (2R)-2-acetyl-2-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The tert-butyl group plays a crucial role in modulating the compound’s reactivity and stability, allowing it to interact with various biological molecules .
Comparison with Similar Compounds
tert-Butyl (2R)-2-acetyl-2-methylpent-4-enoate can be compared with other similar compounds, such as tert-Butyl (2R)-2-oxiranylmethyl carbonate and tert-Butyl (2R)-2-amino-4-methylpentanoate. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the tert-butyl group and the acetyl group in this compound distinguishes it from other esters and enhances its utility in various applications .
Properties
CAS No. |
183809-75-8 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
tert-butyl (2R)-2-acetyl-2-methylpent-4-enoate |
InChI |
InChI=1S/C12H20O3/c1-7-8-12(6,9(2)13)10(14)15-11(3,4)5/h7H,1,8H2,2-6H3/t12-/m1/s1 |
InChI Key |
FGEIAPCEJYVVIW-GFCCVEGCSA-N |
Isomeric SMILES |
CC(=O)[C@@](C)(CC=C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)C(C)(CC=C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















